molecular formula C11H22O2 B14740484 Propyl 2-ethyl-4-methylpentanoate CAS No. 6323-94-0

Propyl 2-ethyl-4-methylpentanoate

Cat. No.: B14740484
CAS No.: 6323-94-0
M. Wt: 186.29 g/mol
InChI Key: JDZHUFRAPPRCPI-UHFFFAOYSA-N
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Description

Propyl 2-ethyl-4-methylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound is characterized by its unique molecular structure, which contributes to its distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-ethyl-4-methylpentanoate can be synthesized through esterification, a chemical reaction between an alcohol and a carboxylic acid. The typical synthetic route involves the reaction of 2-ethyl-4-methylpentanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-ethyl-4-methylpentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: 2-ethyl-4-methylpentanoic acid and propanol.

    Reduction: 2-ethyl-4-methylpentanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Propyl 2-ethyl-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of propyl 2-ethyl-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: Another ester with a similar structure but different alkyl groups.

    Ethyl pentanoate: Similar ester with ethyl instead of propyl group.

    Isopropyl 4-methylpentanoate: Similar structure with isopropyl group.

Uniqueness

Propyl 2-ethyl-4-methylpentanoate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties influence its reactivity, solubility, and applications, making it suitable for specific uses in various industries.

Properties

CAS No.

6323-94-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

propyl 2-ethyl-4-methylpentanoate

InChI

InChI=1S/C11H22O2/c1-5-7-13-11(12)10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

JDZHUFRAPPRCPI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC)CC(C)C

Origin of Product

United States

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